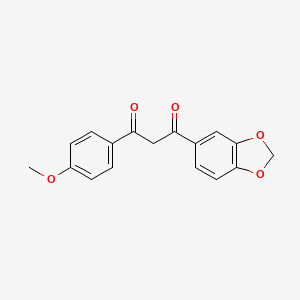![molecular formula C11H19BrN4 B13702020 1-[2-(4-Bromo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine](/img/structure/B13702020.png)
1-[2-(4-Bromo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Bromo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in medicinal chemistry, drug discovery, and various industrial processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through cyclocondensation of hydrazine with a suitable carbonyl compound, such as an α,β-unsaturated ketone.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(4-Bromo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Bromo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Biological Studies: Employed in studying enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the synthesis of agrochemicals and coordination compounds.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Bromo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-(4-Chloro-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine
- 1-[2-(4-Fluoro-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine
- 1-[2-(4-Iodo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine
Uniqueness
1-[2-(4-Bromo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a valuable intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C11H19BrN4 |
|---|---|
Molekulargewicht |
287.20 g/mol |
IUPAC-Name |
1-[2-(4-bromo-3-methylpyrazol-1-yl)ethyl]-4-methylpiperazine |
InChI |
InChI=1S/C11H19BrN4/c1-10-11(12)9-16(13-10)8-7-15-5-3-14(2)4-6-15/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
DOGGOQQPVMEEMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1Br)CCN2CCN(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Amino-9-[2-(p-tolyloxy)propyl]-9H-purine](/img/structure/B13701943.png)
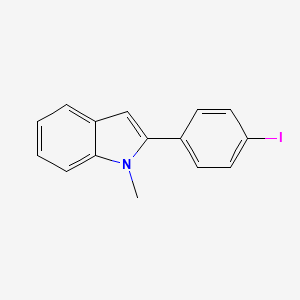

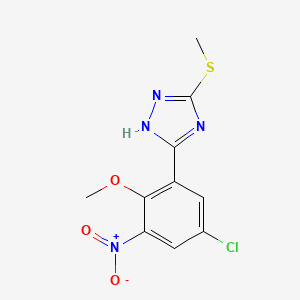

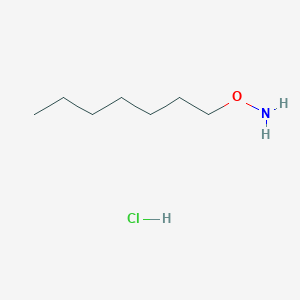
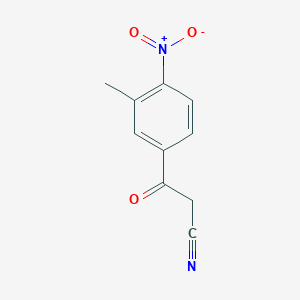
![4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline](/img/structure/B13701975.png)
![5-[(Chloromethoxy)methyl]benzo[d][1,3]dioxole](/img/structure/B13701982.png)


